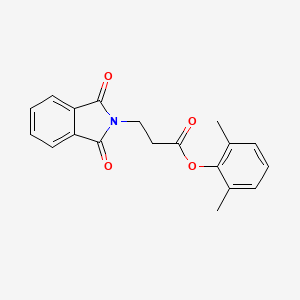

![molecular formula C13H9BrN2S2 B5552149 5-(4-bromophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5552149.png)

5-(4-bromophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound typically involves multiple steps, starting from commercially available intermediates. For example, Shan Hou et al. (2016) described a method starting with methyl 2-(4-bromophenyl) acetate, proceeding through three steps with a total yield of 52.8% (Hou et al., 2016). Similarly, other researchers have developed various synthetic routes for related thieno[2,3-d]pyrimidine derivatives, demonstrating the versatility and adaptability of synthesis methods for this class of compounds (Yang-Heon Song, 2007).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives often assumes a planar conformation, as indicated by X-ray diffraction analysis in a study by P. Yang et al. (2014). This planarity is a characteristic feature of many aromatic heterocycles and is crucial for their interactions in various chemical contexts (Yang et al., 2014).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidines can undergo a range of chemical reactions, including cyclization, bromination, chlorination, and nucleophilic substitution, as demonstrated in various studies. These reactions are pivotal in modifying the compound for specific applications or in synthesizing derivatives with desired properties (Clark et al., 1984).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidines and their derivatives, such as solubility, melting point, and crystal structure, are influenced by their planar molecular structure and the nature of their substituents. These properties are crucial in determining their suitability for various applications, particularly in pharmaceutical formulations (Armas et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of thieno[2,3-d]pyrimidine derivatives depend significantly on the nature of the substituents attached to the core structure. For example, the introduction of a methylthio group at specific positions can influence the compound's electronic properties and reactivity towards other chemical agents (Wilding et al., 2015).

Scientific Research Applications

Synthesis and Structural Analysis

- 5-(4-bromophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine and its analogs are synthesized through various chemical processes, often involving cyclization, chlorination, and nucleophilic substitution reactions. These compounds are characterized using methods like NMR, MS, and X-ray diffraction, which reveal their structural conformations (Yang et al., 2014).

Antiviral Activity

- Certain derivatives of this compound exhibit antiviral activities. For example, some 5-substituted 2,4-diaminopyrimidine derivatives show marked inhibition of retrovirus replication in cell culture (Hocková et al., 2003).

Synthesis of C-Nucleosides

- The synthesis of novel thieno[3,4-d]pyrimidine C-nucleosides demonstrates the compound's utility in creating modified nucleosides, which could have implications in various biological studies and potential therapeutic applications (Patil et al., 1993).

Pharmaceutical Applications

- Thieno[2,3-d]pyrimidinedione, a related compound, is used in pharmaceutical compounds, with synthesis approaches relying on functionalized, highly substituted thiophenes. These compounds are tested for various activities like lactate uptake inhibition (O'Rourke et al., 2018).

Antimicrobial and Anti-Inflammatory Agents

- Synthesized thieno[2,3-d]pyrimidines exhibit significant antimicrobial and anti-inflammatory properties, making them candidates for use in treating infections and inflammation (Tolba et al., 2018).

Nonlinear Optical Properties

- Derivatives of thiopyrimidines, including those related to this compound, have been studied for their nonlinear optical properties, indicating potential applications in the fields of optoelectronics and photonics (Hussain et al., 2020).

Antioxidant Properties

- New series of thieno[2,3-d]pyrimidine derivatives have been synthesized and shown to possess significant antioxidant activities, which could have implications for developing novel antioxidant agents (Kotaiah et al., 2012).

properties

IUPAC Name |

5-(4-bromophenyl)-4-methylsulfanylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2S2/c1-17-12-11-10(6-18-13(11)16-7-15-12)8-2-4-9(14)5-3-8/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCHRIIOMYGXIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=NC2=C1C(=CS2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

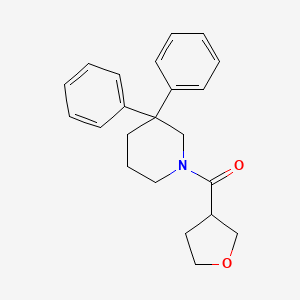

![2-methyl-3-(3-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5552076.png)

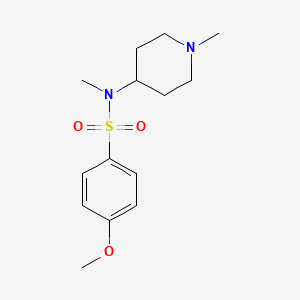

![7-isopropyl-5-{[3-(3-methylphenyl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5552081.png)

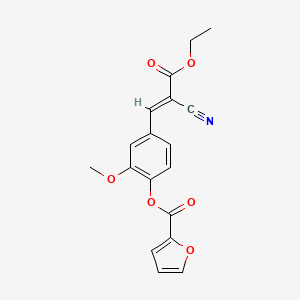

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5552092.png)

![3-amino-4-(methoxymethyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5552104.png)

![1-{[1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepan-4-ol](/img/structure/B5552108.png)

![4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-furylmethyl)-1,3-thiazol-2-amine](/img/structure/B5552118.png)

![1-(2-aminoethyl)-N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5552136.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide](/img/structure/B5552146.png)

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5552156.png)

![methyl 4-{2-[(2,3,6-trimethylphenoxy)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5552172.png)